8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione
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Overview
Description
“8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione” is a chemical compound with the molecular formula C14H9NO4 . It has an average mass of 255.226 Da and a monoisotopic mass of 255.053162 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H9NO4 . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H9NO4 . It has an average mass of 255.226 Da and a monoisotopic mass of 255.053162 Da . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) would typically be determined experimentally.Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of "8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione" derivatives involves complex chemical reactions, often leading to compounds with potential biological activities. One study describes the synthesis and reactions of related pyrano and pyrrolo quinoline derivatives, highlighting the cyclization processes and the formation of regioisomers with potential fungicidal activity (Kappe & Kappe, 2009; Kappe, Roschger, Schuiki, & Stadlbauer, 2003). These studies provide insights into the structural diversity and complexity of these compounds.
Potential Applications
The research into "this compound" derivatives extends beyond their synthesis, exploring their potential applications. Spirocyclic derivatives, such as spiro[4H-pyran-3,3′-oxindoles], have been synthesized using related compounds, indicating their versatility in generating compounds with possible therapeutic applications (Zafari et al., 2020). These findings suggest that derivatives of the compound could have significant applications in drug discovery and development.
Chemical Properties and Transformations
The chemical properties and transformations of "this compound" derivatives have been a subject of interest. For example, studies have detailed the conditions under which these compounds undergo various reactions, including cyclization and hydrolysis, to yield a range of structurally diverse products (Elagamey et al., 2012). These insights into the reactivity and transformation pathways of the compounds provide valuable knowledge for the design and synthesis of novel derivatives with enhanced properties.
Mechanism of Action
- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Properties
IUPAC Name |
6-hydroxy-3-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),5,12(16),13-pentaene-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-9-6-10(17)19-13-8-3-1-2-7-4-5-15(12(7)8)14(18)11(9)13/h1-3,6,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXHRAYAKDGQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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